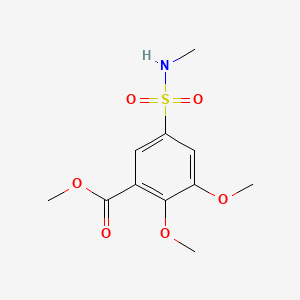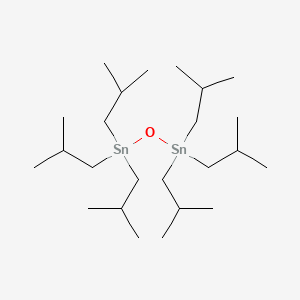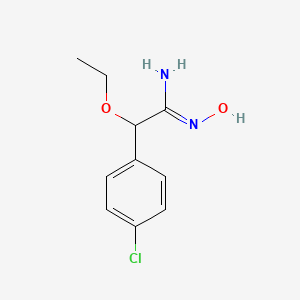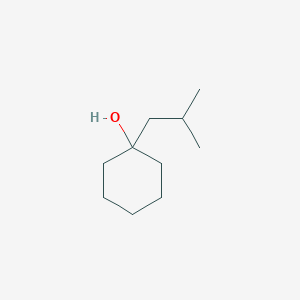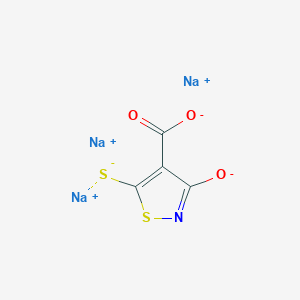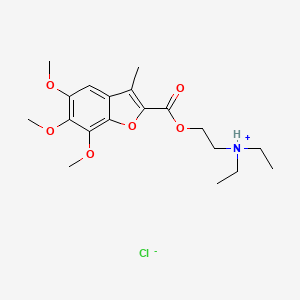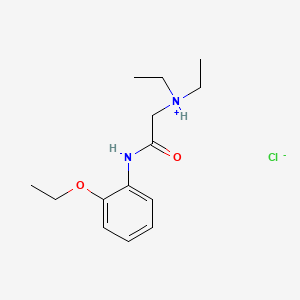
2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes an ethoxy group, an anilino group, and a diethylazanium chloride moiety
Méthodes De Préparation
The synthesis of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the intermediate 2-(2-ethoxyanilino)-2-oxoethyl compound. This intermediate is then reacted with diethylamine and hydrochloric acid to yield the final product, [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride include other anilino derivatives and diethylazanium compounds. What sets [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds may include:
2-ethoxyaniline: A precursor in the synthesis of the target compound.
Diethylamine: Another component used in the synthesis.
Anilino derivatives: Compounds with similar anilino groups but different substituents.
This detailed article provides a comprehensive overview of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
77966-26-8 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-9-7-8-10-13(12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
Clé InChI |
HJMGULHVSHHUMT-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)

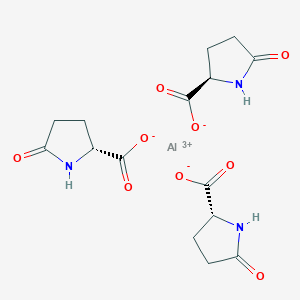
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
